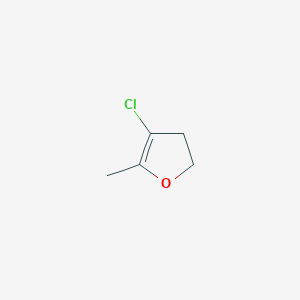
4-Chloro-5-methyl-2,3-dihydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-methyl-2,3-dihydrofuran is an organic compound belonging to the class of dihydrofurans It is characterized by a furan ring with a chlorine atom at the 4-position and a methyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2,3-dihydrofuran can be achieved through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid . Another method involves the conversion of 1,4-butanediol on cobalt catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cobalt-containing catalysts and dehydration processes are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-methyl-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding furan derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-3-carboxylates, while substitution reactions can produce various substituted dihydrofurans .
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-methyl-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-Chloro-5-methyl-2,3-dihydrofuran exerts its effects involves interactions with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes and receptors. These interactions can modulate biochemical pathways and result in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-5-methylfuran: Similar structure but lacks the chlorine atom.
4,5-Dihydro-2-methylfuran: Another dihydrofuran derivative with a different substitution pattern.
Uniqueness
4-Chloro-5-methyl-2,3-dihydrofuran is unique due to the presence of both a chlorine atom and a methyl group on the furan ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
50596-94-6 |
|---|---|
Molekularformel |
C5H7ClO |
Molekulargewicht |
118.56 g/mol |
IUPAC-Name |
4-chloro-5-methyl-2,3-dihydrofuran |
InChI |
InChI=1S/C5H7ClO/c1-4-5(6)2-3-7-4/h2-3H2,1H3 |
InChI-Schlüssel |
KBGRXAQJYYVPFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


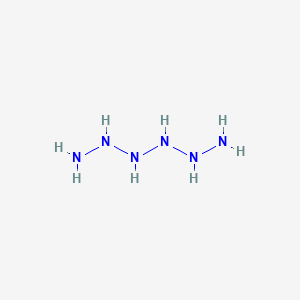

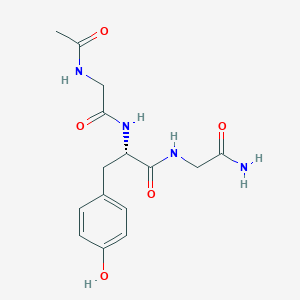
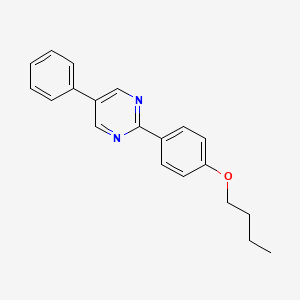
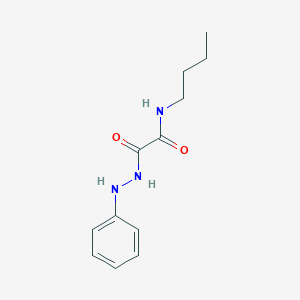
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)

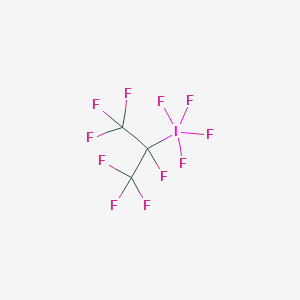
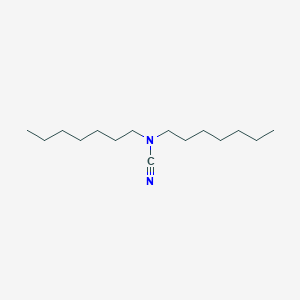
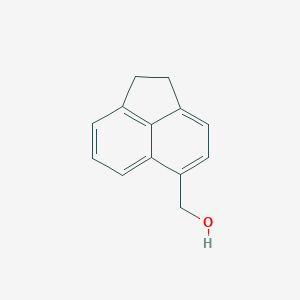


![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)

